Comparative Lipophilicity (XLogP3) Against the DPO-1 Analog (4-Ethoxyphenyl)
The target compound exhibits significantly higher predicted lipophilicity (XLogP3 = 4.5) compared to the 4-ethoxyphenyl analog DPO-1 (CAS 941998-50-1, XLogP3 = 4.0) [1]. This quantifiable difference arises from the replacement of the single ethoxy group with two methoxy substituents, increasing the overall logP by 0.5 units [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | N-(3,3-diphenylpropyl)-N'-(4-ethoxyphenyl)oxamide (DPO-1 analog): 4.0 |
| Quantified Difference | An increase of +0.5 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 0.5 logP difference can lead to a 3- to 5-fold change in membrane permeability, directly impacting a compound's ability to reach intracellular targets or cross the blood-brain barrier, which is critical for CNS drug discovery applications.
- [1] PubChem. (2026). Compound Summary for CID 16804375 (target compound). National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
